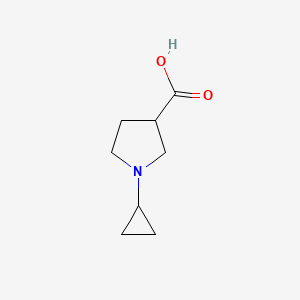

1-Cyclopropylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17350577

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO2 |

|---|---|

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 1-cyclopropylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H13NO2/c10-8(11)6-3-4-9(5-6)7-1-2-7/h6-7H,1-5H2,(H,10,11) |

| Standard InChI Key | JHMCPKJOECQNOB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N2CCC(C2)C(=O)O |

Introduction

1-Cyclopropylpyrrolidine-3-carboxylic acid is a bicyclic compound featuring a cyclopropyl group attached to a pyrrolidine ring, with a carboxylic acid functional group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula and weight of this compound are not explicitly detailed in the provided sources, but its CAS number is 1343668-36-9 .

Synthesis of 1-Cyclopropylpyrrolidine-3-carboxylic acid

The synthesis of 1-cyclopropylpyrrolidine-3-carboxylic acid can be achieved through various methods, including asymmetric synthesis and catalytic reactions. The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. For instance, sodium nitrite and sulfuric acid can be used as catalysts in certain synthetic routes.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures exhibit significant biological activity, suggesting that 1-cyclopropylpyrrolidine-3-carboxylic acid may also interact with specific biomolecular targets, potentially leading to therapeutic effects. Its derivatives have been investigated for their biological properties, particularly in relation to central nervous system disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume